4,6-Quinazolinediamine, N-3-pyridinyl-
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Overview
Description
N4-(PYRIDIN-3-YL)QUINAZOLINE-4,6-DIAMINE is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(PYRIDIN-3-YL)QUINAZOLINE-4,6-DIAMINE typically involves the reaction of anthranilic acid with amides, followed by cyclization to form the quinazoline ring . One common method is the Niementowski synthesis, where anthranilic acid is treated with formamide to yield 4-oxo-3,4-dihydroquinazolines, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for N4-(PYRIDIN-3-YL)QUINAZOLINE-4,6-DIAMINE often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N4-(PYRIDIN-3-YL)QUINAZOLINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different pharmacological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
N4-(PYRIDIN-3-YL)QUINAZOLINE-4,6-DIAMINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N4-(PYRIDIN-3-YL)QUINAZOLINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its pharmacological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug used to treat non-small cell lung cancer.
Afatinib: A quinazoline compound that inhibits epidermal growth factor receptor (EGFR) tyrosine kinases.
Uniqueness
N4-(PYRIDIN-3-YL)QUINAZOLINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other quinazoline derivatives. Its pyridin-3-yl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development .
Properties
CAS No. |
899830-07-0 |
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Molecular Formula |
C13H11N5 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-N-pyridin-3-ylquinazoline-4,6-diamine |
InChI |
InChI=1S/C13H11N5/c14-9-3-4-12-11(6-9)13(17-8-16-12)18-10-2-1-5-15-7-10/h1-8H,14H2,(H,16,17,18) |
InChI Key |
FGFYDVYGHFODLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
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